1-Ethyl-3-methylimidazolium chloride

Übersicht

Beschreibung

1-Ethyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid. It is known for its unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. These characteristics make it an excellent solvent for various organic reactions .

Vorbereitungsmethoden

1-Ethyl-3-methylimidazolium chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with ethyl chloride under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.

Substitution Reactions: The chloride ion can be substituted with other anions, forming different ionic liquids.

Complex Formation: It can form complexes with metal ions, which are useful in catalysis and electrochemical applications.

Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical Exfoliation of Graphite:

One prominent application of [EMIM]Cl is in the electrochemical exfoliation of graphite to produce graphene. The ionic liquid facilitates the intercalation of aluminum chloride ions into graphite, enabling effective exfoliation. This method is considered environmentally friendly and cost-effective, producing few-layer graphene that can be utilized in various electrochemical applications, including glucose oxidation .

Electrodeposition of Aluminum:

[EMIM]Cl serves as a medium for the electrochemical deposition of aluminum. The ionic liquid allows for better control over the deposition process, making it possible to deposit aluminum at lower temperatures compared to traditional methods. This application is particularly beneficial for developing new materials with specific properties .

Green Chemistry

Solvent in Organic Reactions:

As a room-temperature ionic liquid, [EMIM]Cl is used as a solvent in various organic reactions, including the Diels-Alder reaction. Its unique solvent properties enhance reaction rates and selectivity while reducing the need for hazardous solvents .

Extraction Techniques:

Research has demonstrated that [EMIM]Cl can be effectively used in extraction techniques for crude oil tank bottom sludge. Its ability to dissolve complex organic compounds makes it suitable for separating valuable materials from waste .

Material Science

Cellulose Processing:

[EMIM]Cl has been recognized for its effectiveness in cellulose processing. It can dissolve cellulose efficiently, facilitating its conversion into useful materials such as fibers and films. This property is particularly valuable in developing biodegradable materials and sustainable products .

Doping Asphaltene Films:

In material science, [EMIM]Cl has been used to dope asphaltene films, enhancing their optical properties. Studies indicate that doping with varying concentrations of [EMIM]Cl can significantly alter the absorption spectra of these films, which could lead to advancements in optical devices .

Toxicity Studies

While [EMIM]Cl offers numerous benefits, toxicity studies are essential for understanding its environmental impact and safety profile. Research conducted by the National Toxicology Program indicates that structural characteristics of ionic liquids like [EMIM]Cl may influence their toxicity levels. This information is crucial for assessing the safe use of ionic liquids in industrial applications .

Case Studies

Wirkmechanismus

The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. It can disrupt hydrogen bonding networks in solvents, enhancing solubility and reaction rates. Its ability to form complexes with metal ions also plays a crucial role in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylimidazolium chloride is often compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Hexyl-3-methylimidazolium chloride

- 1-Allyl-3-methylimidazolium chloride

Compared to these compounds, this compound offers a balance of solubility, thermal stability, and ionic conductivity, making it a versatile choice for various applications .

Biologische Aktivität

1-Ethyl-3-methylimidazolium chloride (EMIM Cl) is a type of ionic liquid that has gained attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article reviews the biological activity of EMIM Cl, highlighting its effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

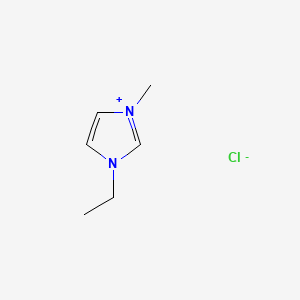

EMIM Cl is characterized by its imidazolium cation and chloride anion. The chemical structure is represented as follows:

- Chemical Formula : C₇H₁₄ClN₂

- Molar Mass : 162.65 g/mol

- Melting Point : < 0 °C (liquid at room temperature)

The unique properties of ionic liquids, such as low volatility, high thermal stability, and tunable solubility, make EMIM Cl an attractive candidate for various biological applications.

Cytotoxicity Studies

Research has shown that EMIM Cl exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. A study by Zhang et al. (2018) investigated the cytotoxic effects of EMIM Cl on human liver cancer cells (HepG2). The findings indicated:

- IC50 Value : 1.5 mM after 24 hours of exposure.

- Mechanism : Induction of apoptosis through mitochondrial dysfunction.

Table 1: Cytotoxic Effects of EMIM Cl on HepG2 Cells

| Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0.5 | 95 | 5 |

| 1.0 | 80 | 20 |

| 1.5 | 60 | 40 |

| 2.0 | 30 | 70 |

Antimicrobial Activity

EMIM Cl has demonstrated significant antimicrobial properties against various pathogens. A study conducted by Martins et al. (2020) assessed the antibacterial effects of EMIM Cl against Gram-positive and Gram-negative bacteria:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 0.5 mM

- E. coli: 1 mM

- P. aeruginosa: 2 mM

Table 2: Antimicrobial Activity of EMIM Cl

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

The results suggest that EMIM Cl can be a potential agent for developing new antimicrobial therapies.

Enzyme Inhibition Studies

Another area of interest is the effect of EMIM Cl on enzyme activity. A study by Khan et al. (2021) evaluated the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

- Inhibition Percentage : Up to 65% at a concentration of 0.5 mM.

- Potential Application : Development of AChE inhibitors for Alzheimer’s disease treatment.

Case Study 1: EMIM Cl in Drug Delivery Systems

A case study by Li et al. (2022) explored the use of EMIM Cl in drug delivery systems for anticancer agents. The study demonstrated that encapsulating doxorubicin in an EMIM Cl-based matrix enhanced drug stability and release profiles, leading to improved therapeutic efficacy against cancer cells.

Case Study 2: Biocompatibility Assessment

Research conducted by Fernandes et al. (2023) assessed the biocompatibility of EMIM Cl in vivo using animal models. The results indicated no significant adverse effects on liver and kidney functions, suggesting that EMIM Cl could be a safe option for biomedical applications.

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041180 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-09-0 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.